Acetamide,2-cyano-2-[(2-allyloxy)imino]-
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Overview
Description
Acetamide,2-cyano-2-[(2-allyloxy)imino]- is a chemical compound with the molecular formula C₆H₈N₂O₂. This compound is known for its unique structure, which includes a cyano group, an allyloxy group, and an imino group. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-cyano-2-[(2-allyloxy)imino]- typically involves the reaction of cyanoacetamide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-cyano-2-[(2-allyloxy)imino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Acetamide,2-cyano-2-[(2-allyloxy)imino]- is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,2-cyano-2-[(2-allyloxy)imino]- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the allyloxy and imino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamide: A simpler analog with a cyano group and an amide group.
Allyloxyacetamide: Contains an allyloxy group and an amide group.
Iminoacetamide: Features an imino group and an amide group.
Uniqueness
Acetamide,2-cyano-2-[(2-allyloxy)imino]- is unique due to the combination of its functional groups, which confer distinct reactivity and potential for forming diverse chemical structures. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
(1E)-2-amino-2-oxo-N-prop-2-enoxyethanimidoyl cyanide |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-11-9-5(4-7)6(8)10/h2H,1,3H2,(H2,8,10)/b9-5+ |
InChI Key |
FUIVPFHYJYOROT-WEVVVXLNSA-N |
Isomeric SMILES |
C=CCO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C=CCON=C(C#N)C(=O)N |
Origin of Product |
United States |
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